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molecular formula C6H14O2S2 B1329408 3,6-Dithia-1,8-octanediol CAS No. 5244-34-8

3,6-Dithia-1,8-octanediol

Cat. No. B1329408
M. Wt: 182.3 g/mol
InChI Key: PDHFSBXFZGYBIP-UHFFFAOYSA-N
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Patent
US04551419

Procedure details

In an ice bath, 25 g of dithioglycol was stirred and thereto, was added dropwise 1.1 equivalent of a methanol solution of sodium methoxide. Further, 44 g of ethylene chlorohydrin was added dropwise thereto. After the conclusion of the dropwise addition, the reaction mixture was allowed to stand for 10 hours at a room temperature. Then, sodium chloride deposited was removed by filtration, and the resulting filtrate was concentrated. The thus obtained white crystals were recrystallized from acetone. Melting Point 65° C., Yield 25 g.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:4])[CH2:2][SH:3].[CH3:5][OH:6].[CH3:7][O-].[Na+].[CH2:10](Cl)[CH2:11][OH:12]>>[CH2:11]([OH:12])[CH2:10][S:3][CH2:2][CH2:1][S:4][CH2:7][CH2:5][OH:6] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CS)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
44 g
Type
reactant
Smiles
C(CO)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the conclusion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
Then, sodium chloride deposited was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The thus obtained white crystals were recrystallized from acetone

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C(CSCCSCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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